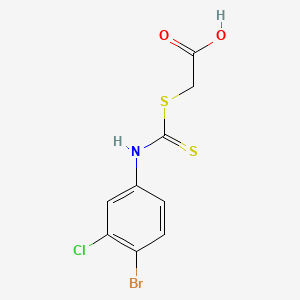
4-Bromo-3-chlorodithiocarbanilic acid glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chlorodithiocarbanilic acid glycolate is a chemical compound with the molecular formula C9-H7-Br-Cl-N-O2-S2 and a molecular weight of 340.65 . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chlorodithiocarbanilic acid glycolate typically involves the reaction of 4-bromo-3-chlorodithiocarbanilic acid with glycolic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common in the quality assurance process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-chlorodithiocarbanilic acid glycolate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced sulfur compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, such as the substitution of the bromine or chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of halogenated or functionalized derivatives.
Applications De Recherche Scientifique
4-Bromo-3-chlorodithiocarbanilic acid glycolate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-chlorodithiocarbanilic acid glycolate involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and sulfur atoms allows it to participate in various chemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 4-Bromo-3-chlorodithiocarbanilic acid glycolate include other halogenated dithiocarbanilic acids and their derivatives. Examples include:
- 4-Bromo-3-chlorodithiocarbanilic acid
- 4-Bromo-3-chlorodithiocarbanilic acid methyl ester
- 4-Bromo-3-chlorodithiocarbanilic acid ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73622-97-6 |
|---|---|
Formule moléculaire |
C9H7BrClNO2S2 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
2-[(4-bromo-3-chlorophenyl)carbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H7BrClNO2S2/c10-6-2-1-5(3-7(6)11)12-9(15)16-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
Clé InChI |
FCQGJANXKOTFSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=S)SCC(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)

![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
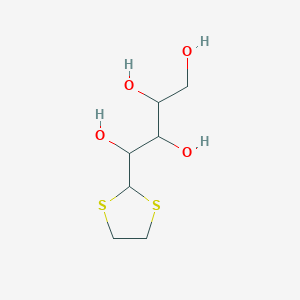
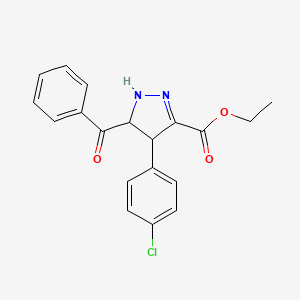
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
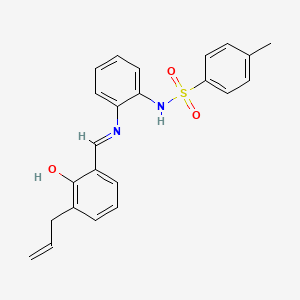
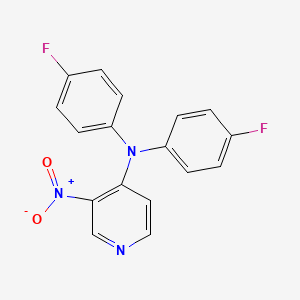
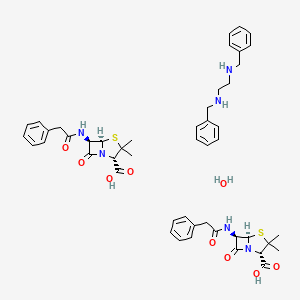
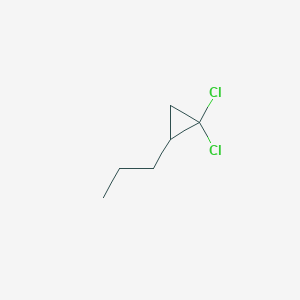
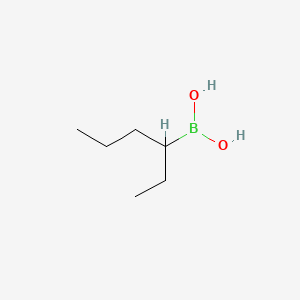
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
